Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a complex organic compound that features a unique oxazolidine ring structure. This compound is notable for its tert-butyl group, which imparts significant steric hindrance, affecting its reactivity and stability. The presence of a formyl group and a carboxylate ester further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Tert-butyl chloride, suitable nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted oxazolidine derivatives
Scientific Research Applications
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl(2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl(2R,4S)-2-(tert-Butyl)-3-methoxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the oxazolidine ring, tert-butyl group, and formyl group makes this compound a versatile and valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3 |
InChI Key |
SNPYDWPCNSAEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.